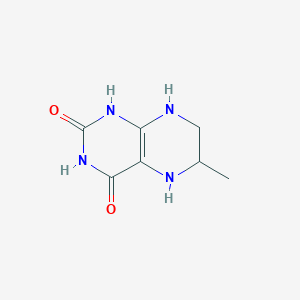
6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione is a heterocyclic organic compound. It belongs to the class of pteridines, which are known for their biological significance, particularly in the context of cofactors and pigments in various organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the condensation of a guanidine derivative with a suitable diketone.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, specific temperature controls, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can yield more reduced forms of the compound.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pteridine derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in biological systems, particularly in enzyme cofactors.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes where the compound acts as a cofactor, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Biopterin: A naturally occurring pteridine derivative.
Folic Acid: A well-known pteridine derivative with significant biological importance.
Uniqueness
6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione is unique due to its specific methylation pattern and tetrahydropteridine structure, which may confer distinct chemical and biological properties compared to other pteridines.
Properties
CAS No. |
83650-49-1 |
|---|---|
Molecular Formula |
C7H10N4O2 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
6-methyl-5,6,7,8-tetrahydro-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C7H10N4O2/c1-3-2-8-5-4(9-3)6(12)11-7(13)10-5/h3,9H,2H2,1H3,(H3,8,10,11,12,13) |
InChI Key |
JWHNSXPWPYIOME-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(N1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















